molecular formula C17H16ClNO2S2 B2520285 3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 398995-56-7

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2520285
CAS RN: 398995-56-7
M. Wt: 365.89
InChI Key: UDJYQELDQXHZCN-UHFFFAOYSA-N
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Description

The compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" is a sulfur-containing heterocyclic molecule that is likely to exhibit interesting chemical and physical properties due to the presence of multiple aromatic rings and heteroatoms. While the specific compound is not directly studied in the provided papers, similar compounds with chlorophenyl groups and sulfur-containing rings have been investigated, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of sulfur-containing heterocycles often involves multi-step reactions that may include the formation of thiols, thioethers, and the cyclization of precursor molecules. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds are typically synthesized using techniques such as nucleophilic substitution reactions, condensation reactions, and cyclization processes under controlled conditions. For instance, the synthesis of related compounds involves the use of elemental analysis, FTIR, and NMR spectroscopy for characterization .

Molecular Structure Analysis

The molecular structure of sulfur-containing heterocycles can be complex, with multiple isomers and tautomeric forms possible. X-ray diffraction techniques are commonly used to determine the crystal and molecular structure of such compounds . Density Functional Theory (DFT) calculations are also employed to predict the geometry, electronic properties, and vibrational frequencies of the molecules, providing a theoretical understanding that complements experimental data . The presence of chlorophenyl groups and sulfur atoms is likely to influence the electronic distribution and stability of the compound.

Chemical Reactions Analysis

Compounds with chlorophenyl and sulfur-containing heterocycles can participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions. The reactivity of such compounds is often influenced by the electron-withdrawing or electron-donating nature of substituents on the aromatic rings. The presence of amino groups can also lead to the formation of hydrogen bonds and other non-covalent interactions, which can affect the reactivity and solubility of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide" can be inferred from studies on similar molecules. These properties include melting points, solubility, stability, and the presence of specific absorption peaks in UV-Vis spectroscopy. The compound's polarizability and hyperpolarizability are important for applications in nonlinear optics (NLO), and these can be estimated using computational methods such as DFT . NBO analysis can provide information on charge delocalization and intramolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Scientific Research Applications

Facile Synthesis and Chemical Equivalency

A study demonstrates the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide as a precursor for producing derivatives through alkylation and SO2 loss upon heating. This process highlights its utility as a synthetic equivalent for further chemical modifications (T. Chou & Chung‐Ying Tsai, 1991).

Michael Addition Reactions

Another research focuses on the Michael additions of oxygen and sulfur nucleophiles to specific thiophene derivatives, leading to the formation of alkylthio- and alkoxy-substituted thiophenes. This study underscores the reactivity of such compounds in nucleophilic addition reactions (T. Otani et al., 2000).

Conjugated Conductive Polymers

Research into 3-substituted polythiophenes and poly(4-methylthiophenes) reveals the synthesis of conductive polymers with potential applications in electronics and materials science. These studies explore the effect of substituents on the polymerization process and the resulting properties of the polymers (S. Chen & Chang-Chih Tsai, 1993).

Corrosion Inhibition

A detailed study on the corrosion inhibition performance of thiophene derivatives on iron surfaces demonstrates the potential of these compounds in protecting metals from corrosion. Quantum chemical parameters and molecular dynamics simulations provide insight into the interactions between the inhibitors and the metal surface (S. Kaya et al., 2016).

Polymerization and Material Properties

Research on the polymerization of terthiophene derivatives carrying aromatic substituents discusses the influence of these substituents on the polymerizability and properties of the resulting polymers. This study indicates the potential of such materials in the development of new polymeric materials (C. Visy et al., 1994).

properties

IUPAC Name

N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJYQELDQXHZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide

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